molecular formula C14H15F3N2O2 B2959824 N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941999-05-9

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2959824
CAS No.: 941999-05-9
M. Wt: 300.281
InChI Key: NYJLTRULRXWHPK-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 941998-30-7) is an oxalic acid diamide derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules investigated as prodrugs that can be selectively activated within certain cancer cells by the cytochrome P450 enzyme CYP4F11 . Upon metabolic activation, this oxalamide series has been shown to covalently bind to and inhibit Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . SCD is an attractive target in oncology because cancer cells rely on its activity to generate unsaturated fatty acids necessary for membrane fluidity and proliferation, especially in nutrient-poor tumor microenvironments . The structure-activity relationship (SAR) of this chemical series has been rigorously studied, indicating that the anilide ring with specific substituents, such as the 4-(trifluoromethyl) group, is crucial for optimal activity . The cyclopentyl moiety on the opposing amide nitrogen is a common feature in this scaffold, contributing to its pharmacological profile. This compound is intended for research purposes only, specifically for investigating SCD inhibition, lipid metabolism in cancer, and developing novel targeted cancer therapeutics with the aim of minimizing systemic toxicity. It is supplied as a solid and must be handled by qualified researchers in a laboratory setting. Identifier Details: • CAS Number: 941998-30-7 • Molecular Formula: C14H15F3N2O3 • Molecular Weight: 316.28 g/mol Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-cyclopentyl-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-5-7-11(8-6-9)19-13(21)12(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJLTRULRXWHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of cyclopentylamine with 4-(trifluoromethyl)benzoyl chloride, followed by the addition of oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The cyclopentyl group contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Derivatives

Substituent Variations at the N1 Position

N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 1351641-72-9)
  • Structure : The N1 substituent is a cyclohexyl-hydroxyethyl group, introducing both hydrophobicity (cyclohexyl) and a polar hydroxyl group.
  • Cyclohexyl’s larger ring size (six-membered vs. five-membered cyclopentyl) may alter steric hindrance and conformational flexibility .
N1-(2-(4-Phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 1049369-32-5)
  • Structure : The N1 position features a piperazine-ethyl chain with a phenyl group.
  • The extended ethyl-piperazine chain increases molecular weight (420.4 vs. ~315 for the target compound) and may reduce membrane permeability .

Substituent Variations at the N2 Position

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)
  • Structure : The N2 group is a 2-methoxyphenyl, lacking the trifluoromethyl group.
  • Key Differences :
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group, which may reduce electrophilicity and alter receptor binding.
    • Lower molecular weight (349.4 vs. ~315 for the target) due to the absence of fluorine atoms .
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18)
  • Structure : N2 is a 4-methoxyphenethyl group, combining aromatic and aliphatic features.
  • Fluorine at N1 may enhance metabolic stability but lacks the trifluoromethyl group’s strong hydrophobic effect .

Hybrid Modifications in Both Positions

N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 946248-58-4)
  • Structure : N1 incorporates an azepane (seven-membered amine ring) and thiophene, while N2 retains the trifluoromethylphenyl group.
  • Molecular weight (439.5) is significantly higher than the target compound, likely impacting bioavailability .

Research Findings and Implications

  • Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group consistently improves metabolic stability across analogs due to its strong electron-withdrawing and hydrophobic effects .
  • Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s smaller size may enhance binding pocket compatibility in specific targets, whereas cyclohexyl-hydroxyethyl derivatives offer tunable polarity .
  • Piperazine and Azepane Moieties : These groups introduce solubility and conformational diversity but may compromise blood-brain barrier penetration due to increased polarity .

Biological Activity

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an oxalamide backbone, with a trifluoromethyl substituent on the phenyl ring. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

  • Molecular Formula : C17H20F3N3O2
  • Functional Groups :
    • Cyclopentyl group
    • Trifluoromethyl group
    • Oxalamide backbone

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, leading to reduced enzyme activity and subsequent biological effects.
  • Receptor Modulation : It may interact with various receptors, affecting their function and signaling pathways. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells and inhibiting proliferation by targeting critical signaling pathways associated with tumor growth.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.2Induces apoptosis
A549 (Lung Cancer)3.8Inhibits proliferation

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases and cancer therapy.

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase-2 (COX-2)Competitive4.5
Protein Kinase B (AKT)Non-competitive6.3

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with similar oxalamide derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC17H20F3N3O2Contains a trifluoromethyl group, enhancing reactivity
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamideC18H28N4O2Features a cycloheptyl group, affecting steric properties
N1,N2-bis(4-(trifluoromethyl)phenyl)oxalamideC16H14F6N2O2Exhibits enhanced lipophilicity due to multiple trifluoromethyl groups

Therapeutic Applications

The compound is being explored for various therapeutic applications, including:

  • Anti-inflammatory Properties : Investigated for its potential to reduce inflammation in chronic diseases.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to protect cells from oxidative stress.

Case Studies

Recent case studies highlight the efficacy of this compound in vivo:

  • Mouse Xenograft Model : Demonstrated significant tumor growth inhibition in head and neck cancer models.
  • In vitro Cytotoxicity : Showed no toxicity against normal THP-1 cells, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling cyclopentylamine and 4-(trifluoromethyl)aniline derivatives using oxalyl chloride or activated oxalate esters. A stepwise approach includes:

Amine activation : React cyclopentylamine with oxalyl chloride under inert conditions (e.g., dry THF, 0°C to room temperature).

Coupling : Introduce 4-(trifluoromethyl)aniline to the intermediate, using bases like triethylamine to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended?

  • Methodology :

Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane to grow single crystals.

Data collection : Perform X-ray diffraction (XRD) at 100 K with synchrotron or lab-based sources (Mo-Kα radiation).

Refinement : Use SHELXL for structure solution and refinement, applying restraints for disordered trifluoromethyl groups .

  • Visualization : Mercury software aids in analyzing hydrogen bonding networks and packing diagrams. Validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?

  • Methodology :

Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N-HO=C\text{N-H} \cdots \text{O=C} motifs) using Mercury. Identify primary motifs (e.g., R22(8)R_2^2(8) rings) and their role in stabilizing the lattice .

Thermal analysis : Correlate hydrogen-bond strength (via XRD-derived distances) with thermal stability (TGA/DSC data). Stronger bonds (>2.9 Å) often correlate with higher melting points .

Q. What strategies are effective in resolving contradictions between solution-phase NMR and solid-state crystallographic data?

  • Methodology :

Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., cyclopentyl ring puckering) that may differ from the static crystal structure.

DFT calculations : Compare optimized gas-phase conformers (B3LYP/6-31G*) with crystallographic data to identify solvent or packing influences .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

  • Methodology :

Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or chloro groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .

Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with activity data using multivariate regression .

Q. What intermolecular forces dominate the solubility profile of this compound, and how can they be modulated?

  • Methodology :

Solubility parameter analysis : Calculate Hansen parameters (δD_D, δP_P, δH_H) from group contributions and compare with solvents (e.g., DMSO, THF) to predict solubility.

Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt hydrophobic interactions and enhance aqueous solubility. Validate via phase solubility studies .

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